4-Cbz-2-carboxymethyl-morpholine
Overview
Description
4-Cbz-2-carboxymethyl-morpholine is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 . It is a brown liquid .
Molecular Structure Analysis
The IUPAC name for 4-Cbz-2-carboxymethyl-morpholine is {4-[(benzyloxy)carbonyl]-2-morpholinyl}acetic acid . The InChI code for this compound is 1S/C14H17NO5/c16-13(17)8-12-9-15(6-7-19-12)14(18)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) .Physical And Chemical Properties Analysis
4-Cbz-2-carboxymethyl-morpholine is a brown liquid . It has a molecular weight of 279.29 and a molecular formula of C14H17NO5 .Scientific Research Applications
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Field : Oceanology and Limnology
- Application : Synthesis, characterization, and antioxidant activity of carboxymethyl chitosan derivatives .
- Method : A new class of carboxymethyl chitosan derivatives possessing sulfonium salts was successfully designed and synthesized .
- Results : The derivatives showed a strong scavenging ability against free radicals at 1.6 mg/mL, with scavenging rate of over 70% and some up to 100% .
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- Application : Carboxymethyl cellulose-based materials as an alternative source for sustainable electrochemical devices .
- Method : Carboxymethyl cellulose (CMC) is modified into conducting materials by blending it with other biopolymers, synthetic polymers, salts, acids and others .
- Results : CMC based materials are cheap, environment friendly, hydrophilic, biodegradable, non-toxic and biocompatible which render it a desirable material in energy storage devices .
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Field : Pharmaceutical Chemistry
- Application : Asymmetric synthesis of 2- and 3-substituted chiral morpholines .
- Method : The complex of (R,R,R)-SKP with [Rh(cod)2]SbF6, which has been successfully applied in the asymmetric hydrogenation of b-branched enol esters and g-branched enamides in previous studies, was chosen as the catalyst .
- Results : The substrate bearing a N-Cbz group gave superior enantioselectivity compared to its analogue . The Cbz group of the hydrogenated products can be easily removed to obtain the free NH morpholines, which can be further applied to the synthesis of bioactive compounds .
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- Application : Reducing the volume of the immiscible phase formed on complexing with the polybromide (Brx−) .
- Method : Methylmorpholin-1-ium and 1-(2-carboxymethyl)-1-methylpyrrolidin-1-ium were found to successfully reduce the volume of the immiscible phase formed on complexing with the polybromide .
- Results : These compounds displayed similar enthalpy of vaporization values as .
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Field : Pharmaceutical Chemistry
- Application : Synthesis of 2-substituted chiral morpholines .
- Method : The complex of (R,R,R)-SKP with [Rh(cod)2]SbF6, which has been successfully applied in the asymmetric hydrogenation of b-branched enol esters and g-branched enamides in previous studies, was chosen as the catalyst .
- Results : The substrate bearing a N-Cbz group gave superior enantioselectivity compared to its analogue . The Cbz group of the hydrogenated products can be easily removed to obtain the free NH morpholines, which can be further applied to the synthesis of bioactive compounds .
-
- Application : Reducing the volume of the immiscible phase formed on complexing with the polybromide (Brx−) .
- Method : Methylmorpholin-1-ium and 1-(2-carboxymethyl)-1-methylpyrrolidin-1-ium were found to successfully reduce the volume of the immiscible phase formed on complexing with the polybromide .
- Results : These compounds displayed similar enthalpy of vaporization values as .
properties
IUPAC Name |
2-(4-phenylmethoxycarbonylmorpholin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-13(17)8-12-9-15(6-7-19-12)14(18)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIWDGIRSHDAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695711 | |
Record name | {4-[(Benzyloxy)carbonyl]morpholin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cbz-2-carboxymethyl-morpholine | |
CAS RN |
702693-24-1 | |
Record name | {4-[(Benzyloxy)carbonyl]morpholin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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